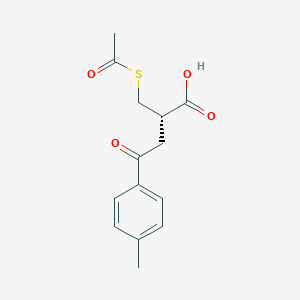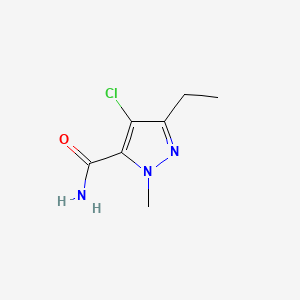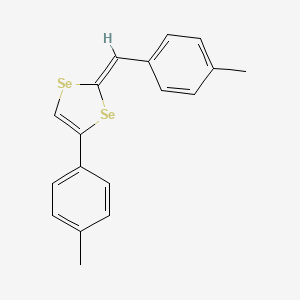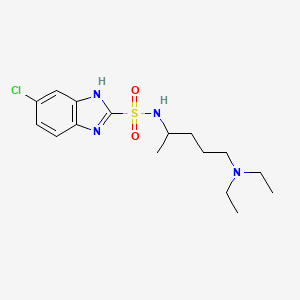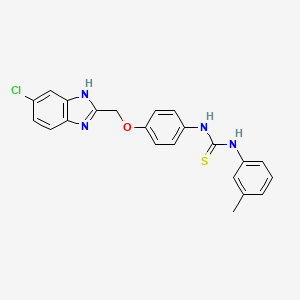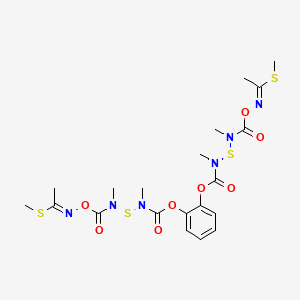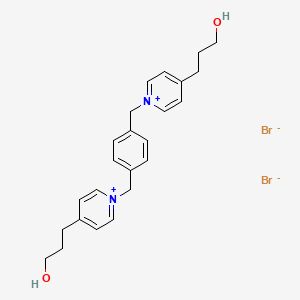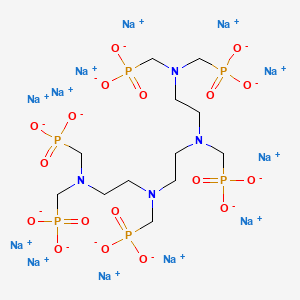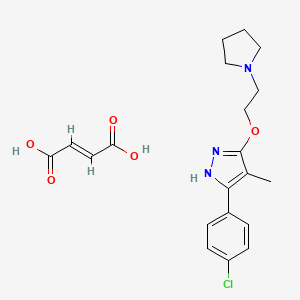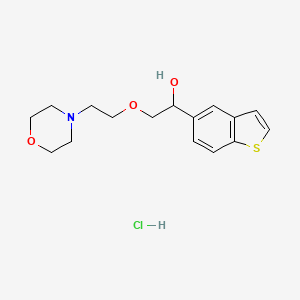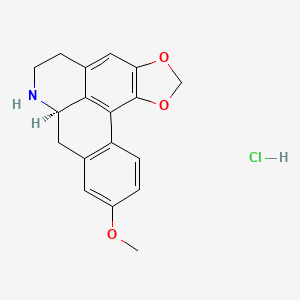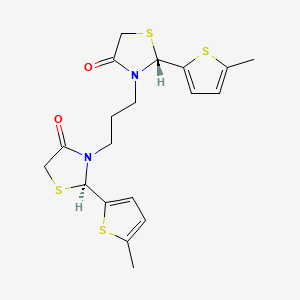
4-Thiazolidinone, 3,3'-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(±)- is a complex organic compound with significant interest in various fields of chemistry and biology. This compound belongs to the thiazolidinone class, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(±)- typically involves the reaction of 2-(5-methyl-2-thienyl)thiazolidin-4-one with 1,3-dibromopropane under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazolidinones.
Scientific Research Applications
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(±)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, anti-inflammatory, and anticancer activities, making it a valuable compound in biological research.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(±)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone core structures but different substituents.
Thienyl Derivatives: Compounds containing the thienyl group, which may exhibit similar biological activities.
Uniqueness
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(±)- is unique due to its specific combination of thiazolidinone and thienyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
157247-98-8 |
|---|---|
Molecular Formula |
C19H22N2O2S4 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
(2R)-2-(5-methylthiophen-2-yl)-3-[3-[(2R)-2-(5-methylthiophen-2-yl)-4-oxo-1,3-thiazolidin-3-yl]propyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H22N2O2S4/c1-12-4-6-14(26-12)18-20(16(22)10-24-18)8-3-9-21-17(23)11-25-19(21)15-7-5-13(2)27-15/h4-7,18-19H,3,8-11H2,1-2H3/t18-,19-/m1/s1 |
InChI Key |
XYJPHEYGWRNSIM-RTBURBONSA-N |
Isomeric SMILES |
CC1=CC=C(S1)[C@@H]2N(C(=O)CS2)CCCN3[C@H](SCC3=O)C4=CC=C(S4)C |
Canonical SMILES |
CC1=CC=C(S1)C2N(C(=O)CS2)CCCN3C(SCC3=O)C4=CC=C(S4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


